α-Glucosidase Inhibition: Celaphanol A vs. (+)-Lariciresinol in the Same Assay Platform
In a 2024 phytochemical investigation of Celastrus orbiculatus, celaphanol A (compound 1) demonstrated strong α-glucosidase inhibitory activity with an IC50 of 8.06 ± 0.30 µM, compared to (+)-lariciresinol (compound 7) which exhibited an IC50 of 48.02 ± 0.47 µM in the identical assay system [1]. Kinetic analysis further identified celaphanol A as a non-competitive inhibitor with a Ki value of 7.77 ± 0.16 µM [1].
| Evidence Dimension | In vitro α-glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 8.06 ± 0.30 µM |
| Comparator Or Baseline | (+)-lariciresinol: 48.02 ± 0.47 µM |
| Quantified Difference | ~6-fold greater potency (lower IC50) for celaphanol A |
| Conditions | α-Glucosidase enzyme inhibition assay (in vitro); compounds isolated from Celastrus orbiculatus stems |
Why This Matters
This ~6-fold potency advantage in the same assay platform establishes celaphanol A as a more efficient α-glucosidase inhibitor than the co-occurring lignan (+)-lariciresinol, directly impacting dose-response considerations in diabetes target validation studies.
- [1] Phytochemical Investigation of Active Compounds from Celastrus orbiculatus Thunb. with α-Glucosidase Inhibitory Activity. Korean Journal of Pharmacognosy. 2024;55(1):1-10. View Source
